molecular formula C19H16ClN5O2S B15242814 Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate

Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate

Cat. No.: B15242814
M. Wt: 413.9 g/mol
InChI Key: BSKHERLIQNJXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate is a complex organic compound that features a thiazole ring, an indazole moiety, and a chloropyridine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Indazole Formation: The indazole moiety can be synthesized by cyclization of a hydrazine derivative with a suitable ketone or aldehyde.

    Coupling Reactions: The chloropyridine group can be introduced through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by coupling the thiazole and indazole intermediates, followed by esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and indazole rings.

    Reduction: Reduced forms of the nitro or carbonyl groups, if present.

    Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-4-yl)acetate: Similar structure but with a different position of the thiazole ring.

    Ethyl 2-(2-((5-(3-bromopyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

ethyl 2-[2-[[5-(3-chloropyridin-2-yl)-1H-indazol-3-yl]amino]-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C19H16ClN5O2S/c1-2-27-16(26)9-12-10-22-19(28-12)23-18-13-8-11(5-6-15(13)24-25-18)17-14(20)4-3-7-21-17/h3-8,10H,2,9H2,1H3,(H2,22,23,24,25)

InChI Key

BSKHERLIQNJXLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)NC2=NNC3=C2C=C(C=C3)C4=C(C=CC=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.